6-(2-Fluorophenyl)pyridin-3-amine
Overview
Description
6-(2-Fluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of fluorinated aromatic amines It features a pyridine ring substituted with a fluorophenyl group at the 6-position and an amine group at the 3-position
Scientific Research Applications
6-(2-Fluorophenyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Safety and Hazards
The safety data sheet for a similar compound, 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The synthesis of 6-(2-Fluorophenyl)pyridin-3-amine and similar compounds could be further optimized and expanded . For instance, the use of other catalysts or reaction conditions could potentially improve the yield or selectivity of the reaction . Additionally, the biological activities of these compounds could be further investigated for potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 6-(2-Fluorophenyl)pyridin-3-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth. By interacting with this target, the compound can potentially influence cell proliferation and growth.
Mode of Action
It is known to interact with its target, cdk2 . The interaction between the compound and CDK2 could lead to changes in the activity of the kinase, potentially affecting the progression of the cell cycle and influencing cell growth and division.
Biochemical Analysis
Biochemical Properties
These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may interact with Cyclin-dependent kinase 2 in humans
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the Suzuki-Miyaura cross-coupling reaction, where 3-bromo-2-nitropyridine reacts with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base . The resulting intermediate is then reduced to form the desired amine compound.
Industrial Production Methods
Industrial production of 6-(2-Fluorophenyl)pyridin-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and fluorinated aromatic amines, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective inhibition of cyclooxygenase-2 (COX-2) enzyme.
Quinoline Derivatives: These compounds share a similar aromatic structure and are used in various medicinal applications.
Uniqueness
6-(2-Fluorophenyl)pyridin-3-amine is unique due to the presence of both a fluorophenyl group and an amine group on the pyridine ring, which imparts specific electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
IUPAC Name |
6-(2-fluorophenyl)pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)11-6-5-8(13)7-14-11/h1-7H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCTWWKRVPOZFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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